Deoxygedunin Deoxygedunin
Brand Name: Vulcanchem
CAS No.: 21963-95-1
VCID: VC21327903
InChI: InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1
SMILES: CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C
Molecular Formula: C28H34O6
Molecular Weight: 466.6 g/mol

Deoxygedunin

CAS No.: 21963-95-1

Cat. No.: VC21327903

Molecular Formula: C28H34O6

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

Deoxygedunin - 21963-95-1

CAS No. 21963-95-1
Molecular Formula C28H34O6
Molecular Weight 466.6 g/mol
IUPAC Name [(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate
Standard InChI InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1
Standard InChI Key VOUDTVRGPAGHGA-SQIPALKSSA-N
Isomeric SMILES CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C
SMILES CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C
Canonical SMILES CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C

Chemical Structure and Properties

Deoxygedunin is a naturally occurring tetranortriterpenoid that belongs to the gedunin family of compounds, which are derived from the Indian neem tree. Its full chemical name is [(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate . The compound is characterized by specific physical and chemical properties that contribute to its biological activity.

Physical Properties

Deoxygedunin possesses distinctive physical characteristics that are important for understanding its behavior in various experimental and potential therapeutic contexts.

Table 1: Physical and Chemical Properties of Deoxygedunin

PropertyValue
CAS Number21963-95-1
Molecular FormulaC28H34O6
Molecular Weight466.56600
Density1.22 g/cm3
Boiling Point586.1°C at 760 mmHg
Flash Point308.3°C
LogP5.34950
Exact Mass466.23600
PSA82.81000
Vapor Pressure1.01E-13 mmHg at 25°C
Index of Refraction1.572

The compound is characterized by a relatively high molecular weight and lipophilicity, as indicated by its LogP value of 5.34950 . These properties influence its absorption, distribution, and biological activity. Unlike some other TrkB agonists, deoxygedunin has poor water solubility, which presents challenges for its formulation and delivery as a therapeutic agent .

Molecular Mechanism of Action

Deoxygedunin exerts its neurotrophic effects primarily through interaction with the TrkB receptor, a key mediator of BDNF signaling. Understanding this mechanism is crucial for appreciating its therapeutic potential.

Downstream Signaling Pathways

Following TrkB activation, deoxygedunin stimulates downstream signaling cascades that mediate its neurotrophic and neuroprotective effects. The two major signaling pathways activated by deoxygedunin include:

  • The mitogen-activated protein kinase (MAPK) pathway

  • The phosphatidylinositol 3-kinase (PI3K)/Akt pathway

In hippocampal neurons, deoxygedunin prominently provokes both Erk1/2 (part of the MAPK pathway) and Akt activation in a time-dependent and dose-dependent manner. The minimal required concentration for activation is approximately 100-250 nM . The activation patterns of TrkB receptor and its downstream effectors by deoxygedunin are tightly correlated, further confirming its role as a direct TrkB agonist.

Neurotrophic Activity

One of the most significant aspects of deoxygedunin is its potent neurotrophic activity, which has been demonstrated through various experimental models.

BDNF-Mimetic Effects

Deoxygedunin effectively mimics the biological activities of BDNF through its activation of the TrkB receptor. BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity, but its therapeutic use is limited by poor pharmacokinetic properties and inability to cross the blood-brain barrier efficiently. Deoxygedunin overcomes these limitations as it is orally available and can activate TrkB in the mouse brain .

A striking demonstration of deoxygedunin's BDNF-mimetic effects is its ability to prevent the degeneration of vestibular ganglion in BDNF-knockout (BDNF−/−) pups. This indicates that deoxygedunin can substitute for BDNF in developmental contexts where BDNF is normally required for neuronal survival .

Neuroprotective Effects

Deoxygedunin exhibits robust neuroprotective properties in various neuronal injury models. In studies using primary neuronal cultures, deoxygedunin protected neurons from glutamate-induced excitotoxicity and oxygen-glucose deprivation, which is an in vitro model for ischemic stroke .

Among 12 gedunin derivatives tested, deoxygedunin displayed the most robust protective effect against glutamate-induced neuronal apoptosis, followed by alpha-dihydrogedunol (epoxy ring down) and dihydrodeoxygedunin . The neuroprotective effect of deoxygedunin was dose-dependent, with significant protection observed at concentrations as low as 100-250 nM.

Table 2: Comparative Neuroprotective Effects of Gedunin Derivatives

CompoundRelative Neuroprotective EffectEffective Concentration
Deoxygedunin+++ (Strongest)100-250 nM
Alpha-dihydrogedunol (epoxy ring down)++Not specified
Dihydrodeoxygedunin++Not specified
Other gedunin derivatives+/- (Minimal)Not effective

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of deoxygedunin is essential for its development as a therapeutic agent.

Oral Bioavailability

One of the advantageous properties of deoxygedunin is its oral bioavailability. Studies have shown that deoxygedunin is orally available and can activate TrkB in the mouse brain when administered orally at doses as low as 1-5 mg/kg . This is particularly significant because many neurotrophic factors, including BDNF itself, cannot be administered orally due to poor absorption and inability to cross the blood-brain barrier.

Structure-Activity Relationship

Understanding the structure-activity relationship of deoxygedunin is crucial for the rational design of more potent and bioavailable derivatives.

Comparison with Other TrkB Agonists

Deoxygedunin differs structurally from other known TrkB agonists such as 7,8-DHF and N-acetylserotonin (NAS). While 7,8-DHF and NAS share a hydroxyphenol group that is critical for their activity, deoxygedunin belongs to the terpenoid family and likely binds to a different motif on the TrkB ECD .

Despite these structural differences, deoxygedunin and 7,8-DHF exhibit comparable agonistic activity on the TrkB receptor and share similar biological and therapeutic actions. Both compounds provide neuroprotection in stroke, neuroexcitotoxicity, and vestibular ganglia survival assays, and both display activity in learning, memory, and depression models .

Future Research Directions

While significant progress has been made in understanding deoxygedunin's properties and mechanisms, several areas require further investigation.

Clinical Translation

To date, research on deoxygedunin has been limited to preclinical models. Further studies are needed to assess its safety, efficacy, and optimal dosing in humans. Given its poor water solubility, developing improved formulations or delivery systems will be crucial for clinical translation.

Broader Therapeutic Applications

The TrkB receptor and BDNF signaling are implicated in a wide range of neurological and psychiatric conditions beyond those already studied. Future research could explore deoxygedunin's potential in treating conditions such as Alzheimer's disease, traumatic brain injury, stroke, anxiety disorders, and schizophrenia.

Mechanistic Insights

While the broad mechanism of deoxygedunin's action through TrkB activation is established, further research is needed to elucidate the specific protein-ligand interactions and potential off-target effects. Advanced structural biology techniques, such as X-ray crystallography of the deoxygedunin-TrkB complex, could provide valuable insights for structure-based drug design.

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